molecular formula C6H10ClN3O B1435424 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride CAS No. 1864016-24-9

1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B1435424
CAS No.: 1864016-24-9
M. Wt: 175.61 g/mol
InChI Key: KJCNHQSZPLLWDG-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile in the presence of an acid catalyst to form the oxadiazole ring. The cyclopropan-1-amine moiety is then introduced through a subsequent reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring and cyclopropan-1-amine moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-4-8-9-5(10-4)6(7)2-3-6;/h2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCNHQSZPLLWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride
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1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride
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1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 4
1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 5
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1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride

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